
Benzeneacetamide, N-(aminocarbonyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-(aminocarbonyl)-4-nitro- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a nitro group. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with acetamide in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitrobenzoyl chloride+acetamidepyridineBenzeneacetamide, N-(aminocarbonyl)-4-nitro-
Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality Benzeneacetamide, N-(aminocarbonyl)-4-nitro-.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetamide, N-(aminocarbonyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed:
Reduction: 4-aminobenzeneacetamide.
Oxidation: 4-nitrosobenzeneacetamide.
Substitution: Various substituted benzeneacetamide derivatives.
Scientific Research Applications
Benzeneacetamide, N-(aminocarbonyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its mechanism of action.
Comparison with Similar Compounds
- Benzeneacetamide
- 4-nitrobenzamide
- 4-aminobenzeneacetamide
Comparison: Benzeneacetamide, N-(aminocarbonyl)-4-nitro- is unique due to the presence of both the nitro and acetamide groups, which allow it to participate in a wider range of chemical reactions compared to its similar compounds. The combination of these functional groups also enhances its biological activity and makes it a valuable compound for various applications.
Properties
CAS No. |
5430-75-1 |
|---|---|
Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-carbamoyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O4/c10-9(14)11-8(13)5-6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H3,10,11,13,14) |
InChI Key |
AGDWMWXDXXWYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


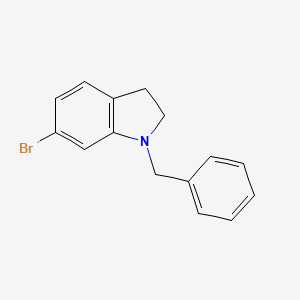
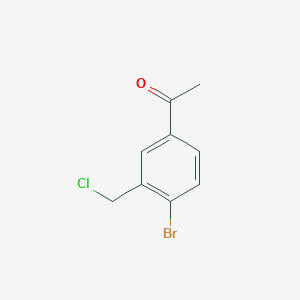
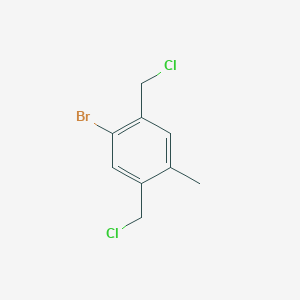

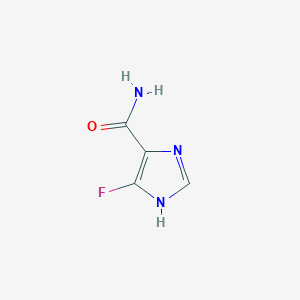

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
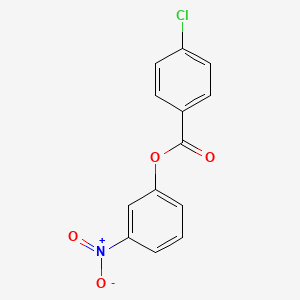
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

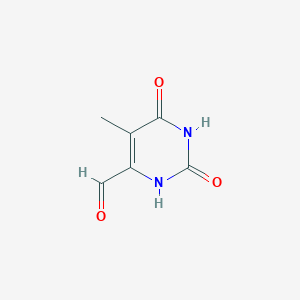
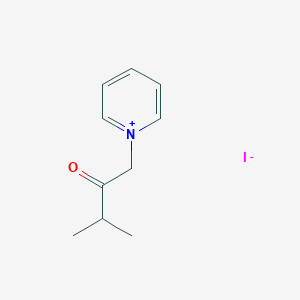
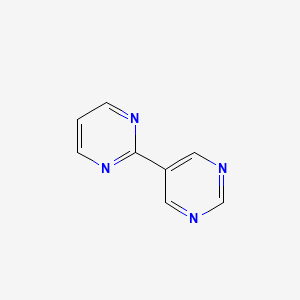
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
